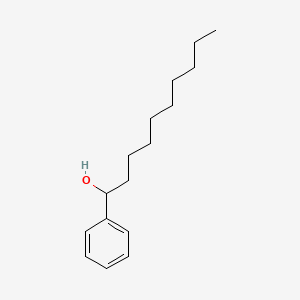![molecular formula C30H36F12N12O10 B12290156 2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)
2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[2,4-Bis(diaminometilidenamino)-5-[4-(diaminometilidenamino)fenoxi]ciclohexil]oxifenil]guanidina; ácido 2,2,2-trifluoroacético es un complejo compuesto orgánico con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos guanidina y una parte de ácido trifluoroacético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[4-[2,4-Bis(diaminometilidenamino)-5-[4-(diaminometilidenamino)fenoxi]ciclohexil]oxifenil]guanidina; ácido 2,2,2-trifluoroacético implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso generalmente comienza con la preparación de los componentes ciclohexil y fenoxi, seguido de la introducción de grupos guanidina a través de reacciones de sustitución nucleofílica. El paso final involucra la adición de ácido trifluoroacético en condiciones controladas para garantizar la estabilidad del compuesto.
Métodos de producción industrial
La producción industrial de este compuesto requiere un control preciso de las condiciones de reacción, incluida la temperatura, la presión y el pH. El uso de reactivos de alta pureza y técnicas de purificación avanzadas es esencial para lograr la calidad del producto deseada. La producción a gran escala puede involucrar reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[4-[2,4-Bis(diaminometilidenamino)-5-[4-(diaminometilidenamino)fenoxi]ciclohexil]oxifenil]guanidina; ácido 2,2,2-trifluoroacético experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio, lo que resulta en la reducción de grupos funcionales específicos.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los grupos guanidina pueden ser reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de guanidina oxidados, mientras que la reducción puede producir compuestos fenoxi o ciclohexil reducidos.
Aplicaciones Científicas De Investigación
2-[4-[2,4-Bis(diaminometilidenamino)-5-[4-(diaminometilidenamino)fenoxi]ciclohexil]oxifenil]guanidina; ácido 2,2,2-trifluoroacético tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y catálisis.
Biología: Se investiga su potencial como inhibidor o activador enzimático.
Medicina: Se explora por sus propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción de 2-[4-[2,4-Bis(diaminometilidenamino)-5-[4-(diaminometilidenamino)fenoxi]ciclohexil]oxifenil]guanidina; ácido 2,2,2-trifluoroacético implica su interacción con objetivos moleculares específicos. Los grupos guanidina pueden formar enlaces de hidrógeno con proteínas, afectando su estructura y función. La parte de ácido trifluoroacético puede mejorar la estabilidad y solubilidad del compuesto, facilitando su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[4-[2,4-Bis(diaminometilidenamino)-5-[4-(diaminometilidenamino)fenoxi]ciclohexil]oxifenil]guanidina
- 2-[4-[2,4-Bis(diaminometilidenamino)-5-[4-(diaminometilidenamino)fenoxi]ciclohexil]oxifenil]guanidina; ácido acético
Singularidad
2-[4-[2,4-Bis(diaminometilidenamino)-5-[4-(diaminometilidenamino)fenoxi]ciclohexil]oxifenil]guanidina; ácido 2,2,2-trifluoroacético es único debido a la presencia de la parte de ácido trifluoroacético, que confiere propiedades químicas y biológicas distintas. La estabilidad, solubilidad y reactividad de este compuesto lo convierten en una herramienta valiosa en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C30H36F12N12O10 |
|---|---|
Peso molecular |
952.7 g/mol |
Nombre IUPAC |
2-[4-[2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7) |
Clave InChI |
JYRRXGHBFAELIV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B12290077.png)
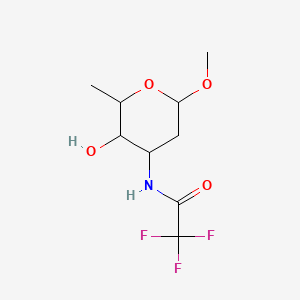
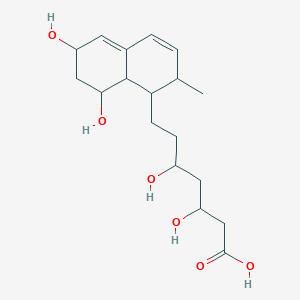
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)
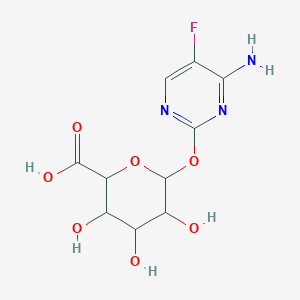
![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)
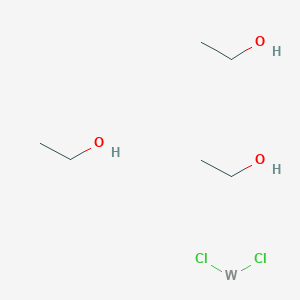

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
